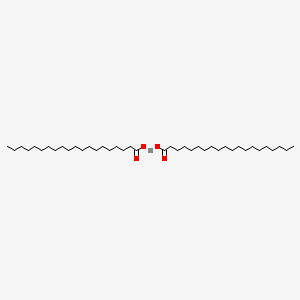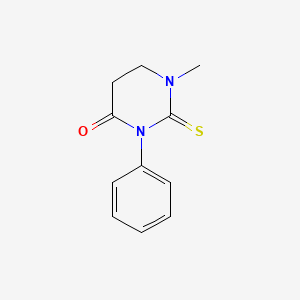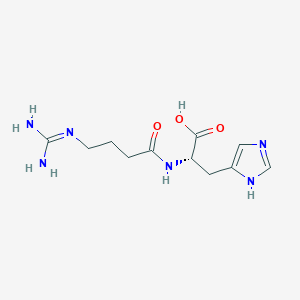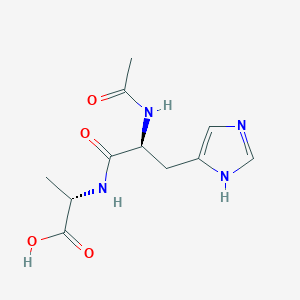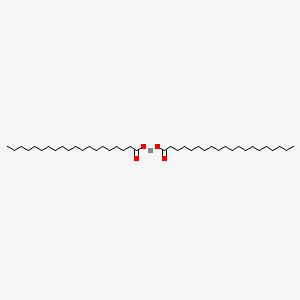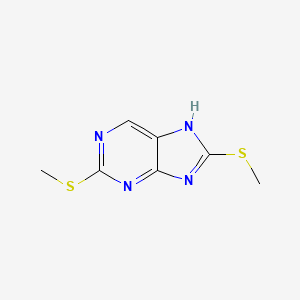
5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with a thioxo group and a chlorophenylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3-chloroaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nucleophiles like amines or thiols, often in the presence of a base
Major Products
Oxidation: Sulfone or sulfoxide derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-((3-Chlorophenyl)amino)-4,6-dimethylpyrimidine
- 5-((3-Chlorophenyl)amino)-2-thioxo-1,2-dihydropyrimidine-4(3H)-one
Uniqueness
5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of both a thioxo group and a chlorophenylamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89665-77-0 |
|---|---|
分子式 |
C11H10ClN3OS |
分子量 |
267.74 g/mol |
IUPAC 名称 |
5-[(3-chloroanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-2-1-3-9(4-8)13-5-7-6-14-11(17)15-10(7)16/h1-4,6,13H,5H2,(H2,14,15,16,17) |
InChI 键 |
POZYFYKORAUHPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CNC(=S)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
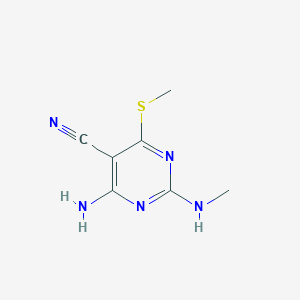

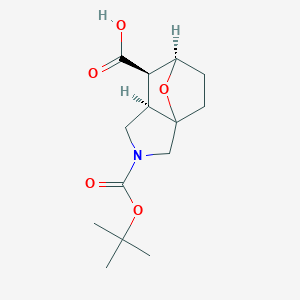
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)


